(3R)-1-(cyclopropylmethyl)piperidin-3-amine
Overview
Description
Synthesis Analysis
Scientific Research Applications
1. Histamine H3 Receptor Research
The compound shows significant potential in histamine H3 receptor (H3R) research. A study demonstrated the successful rigidification of the 3-propoxy linker in H3R antagonists/inverse agonists by incorporating various moieties, including a 3-cyclobutoxy constraint (Wijtmans et al., 2010). This modification led to a significant increase in H3R affinity, highlighting its utility in the development of novel H3R ligands.
2. Coordination with Titanium(IV) Ion
In organometallic chemistry, the compound's derivatives have been used in stereoselective coordination with the titanium(IV) ion. A study synthesized a new optically active functionalized tertiary amine, which acted as a tripodal ligand, demonstrating significant stereoselective behavior when combined with the titanium(IV) ion (Okamatsu et al., 2007).
3. Enantiomeric Synthesis and Molecular Structure Analysis
The synthesis and analysis of enantiomeric pure derivatives of the compound have been explored, with a focus on their molecular structures. The absolute configuration of these enantiomers was determined through systematic studies, including single crystal X-ray crystallography (Król et al., 2022).
4. Synthesis of Spiro-Fused Piperidines
Environmental-friendly processes for synthesizing spiro-fused piperidines have been developed using this compound. These processes include multicomponent reactions that are catalyzed under mild conditions and have been found to exhibit antibacterial activity (Lohar et al., 2016).
5. Gold(I)-Catalyzed Intramolecular Amination
The compound's derivatives have been used in gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives. This methodology is efficient and preserves the enantiomeric purity of the products (Mukherjee & Widenhoefer, 2011).
properties
IUPAC Name |
(3R)-1-(cyclopropylmethyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9-2-1-5-11(7-9)6-8-3-4-8/h8-9H,1-7,10H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZHNVSNLWKDSL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(cyclopropylmethyl)piperidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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